![molecular formula C30H47N7O9S B12557507 L-Leucyl-L-asparaginyl-L-tyrosyl-L-cysteinyl-L-valyl-L-alanine CAS No. 193149-70-1](/img/structure/B12557507.png)
L-Leucyl-L-asparaginyl-L-tyrosyl-L-cysteinyl-L-valyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucyl-L-asparaginyl-L-tyrosyl-L-cysteinyl-L-valyl-L-alanine is a peptide composed of six amino acids: L-leucine, L-asparagine, L-tyrosine, L-cysteine, L-valine, and L-alanine. Peptides like this one are essential in various biological processes, including signaling, enzyme activity regulation, and structural functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-asparaginyl-L-tyrosyl-L-cysteinyl-L-valyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may use liquid-phase peptide synthesis (LPPS) for longer peptides or those requiring specific modifications.
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucyl-L-asparaginyl-L-tyrosyl-L-cysteinyl-L-valyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds, which are crucial for the peptide’s stability and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical synthesis with modified amino acids.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
L-Leucyl-L-asparaginyl-L-tyrosyl-L-cysteinyl-L-valyl-L-alanine has various applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug design and delivery, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and biosensors.
Wirkmechanismus
The mechanism of action of L-Leucyl-L-asparaginyl-L-tyrosyl-L-cysteinyl-L-valyl-L-alanine depends on its specific sequence and structure. The peptide can interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The cysteine residue’s ability to form disulfide bonds is crucial for maintaining the peptide’s structural integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Leucyl-L-alanine: A simpler dipeptide used in studying peptide bond formation.
L-Asparaginyl-L-tyrosyl-L-cysteinyl-L-valyl-L-alanine: A pentapeptide lacking the leucine residue, used to study the impact of leucine on peptide function.
L-Tyrosyl-L-cysteinyl-L-valyl-L-alanine: A tetrapeptide used to investigate the role of asparagine in peptide interactions.
Uniqueness
L-Leucyl-L-asparaginyl-L-tyrosyl-L-cysteinyl-L-valyl-L-alanine is unique due to its specific sequence, which combines hydrophobic, polar, and sulfur-containing amino acids. This combination allows for diverse interactions and functions, making it a valuable tool in various research fields.
Eigenschaften
CAS-Nummer |
193149-70-1 |
---|---|
Molekularformel |
C30H47N7O9S |
Molekulargewicht |
681.8 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C30H47N7O9S/c1-14(2)10-19(31)25(40)34-21(12-23(32)39)27(42)35-20(11-17-6-8-18(38)9-7-17)26(41)36-22(13-47)28(43)37-24(15(3)4)29(44)33-16(5)30(45)46/h6-9,14-16,19-22,24,38,47H,10-13,31H2,1-5H3,(H2,32,39)(H,33,44)(H,34,40)(H,35,42)(H,36,41)(H,37,43)(H,45,46)/t16-,19-,20-,21-,22-,24-/m0/s1 |
InChI-Schlüssel |
NWIVMENWWZJKMJ-CPQUMHSQSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.